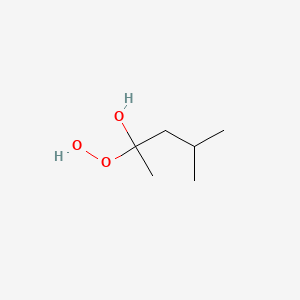

2-Hydroperoxy-4-methylpentan-2-ol

Description

2-Hydroperoxy-4-methylpentan-2-ol is a hydroperoxide derivative of 4-methylpentan-2-ol, characterized by the presence of a hydroperoxy (-OOH) group at the C2 position. Hydroperoxides are generally unstable and reactive due to the weak O-O bond, making them critical intermediates in oxidation reactions and polymerization processes .

Properties

CAS No. |

74449-58-4 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-hydroperoxy-4-methylpentan-2-ol |

InChI |

InChI=1S/C6H14O3/c1-5(2)4-6(3,7)9-8/h5,7-8H,4H2,1-3H3 |

InChI Key |

JNIBWWKZEAYFHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroperoxy-4-methylpentan-2-ol can be achieved through the hydroperoxidation of 4-methylpentan-2-ol. This process typically involves the reaction of 4-methylpentan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide product.

Industrial Production Methods

Industrial production of 2-Hydroperoxy-4-methylpentan-2-ol may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 4-methylpentan-2-ol.

Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: 4-Methylpentan-2-ol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-Hydroperoxy-4-methylpentan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Its potential as a reactive oxygen species (ROS) generator makes it useful in studies related to oxidative stress and cellular responses.

Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.

Industry: It is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroperoxy-4-methylpentan-2-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This decomposition can lead to the formation of free radicals, which can interact with various molecular targets and pathways, including lipid peroxidation, protein oxidation, and DNA damage. These interactions are of particular interest in studies related to oxidative stress and its effects on cellular functions.

Comparison with Similar Compounds

(a) 4-Methylpentan-2-ol

- Molecular Formula : C₆H₁₄O

- Functional Group : Secondary alcohol (-OH at C2).

- Properties : Exhibits typical alcohol reactivity, including hydrogen bonding and participation in esterification or oxidation reactions. Its stereoisomer, (2R)-4-methylpentan-2-ol, has been studied for industrial applications .

- Key Difference : Unlike 2-hydroperoxy-4-methylpentan-2-ol, the absence of the hydroperoxy group reduces its oxidative instability but limits its utility in radical-initiated reactions.

(b) 4-Methoxy-4-methylpentan-2-ol

- Molecular Formula : C₇H₁₆O₂

- Functional Group : Ether (-OCH₃) and alcohol (-OH).

- Properties : The methoxy group enhances stability compared to hydroperoxides. This compound is used in synthetic chemistry but lacks the reactive O-O bond critical for peroxide-specific applications .

Functional Group Variants

(a) 3-Methylpentan-2-ol

(b) 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol

- Molecular Formula: C₁₂H₂₇NO

- Functional Group: Amino alcohol (-NH- and -OH).

- Such compounds are explored in drug synthesis .

Reactivity and Stability Comparison

| Compound | Functional Group | Stability Concerns | Key Reactivity Pathways |

|---|---|---|---|

| 2-Hydroperoxy-4-methylpentan-2-ol | -OOH | High instability; prone to decomposition | Radical initiation, oxidation reactions |

| 4-Methylpentan-2-ol | -OH | Stable under standard conditions | Esterification, oxidation to ketones |

| 4-Methoxy-4-methylpentan-2-ol | -OCH₃, -OH | Moderate stability | Nucleophilic substitution, hydrolysis |

| 3-Methylpentan-2-ol | -OH | Stable; weak acidity | Hydrogen bonding, dehydration |

Notes:

- Hydroperoxides like 2-hydroperoxy-4-methylpentan-2-ol require stringent storage conditions (e.g., refrigeration, inert atmospheres) compared to alcohols or ethers .

- The hydroperoxy group’s reactivity enables applications in polymer chemistry (e.g., initiators) but poses explosion risks during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.